1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Description
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of quinolone derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the synthesis of tetracyclic quinolone antibacterials demonstrates potent activity, illustrating the importance of specific structural modifications, such as the introduction of piperidinyl groups, to enhance antibacterial properties (Taguchi et al., 1992). Similarly, the creation of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showcases a novel approach to designing antibacterial agents, with the displacement reactions involving piperidine yielding significant results (Miyamoto et al., 1987).
Photochemical and Electrochemical Studies
The compound has also been the focus of photochemical studies, such as the investigation into the photochemistry of ciprofloxacin, a closely related quinolone. These studies reveal the compound's low-efficiency substitution and decarboxylation processes under irradiation, which are critical for understanding its stability and reactivity in different conditions (Mella et al., 2001). Electrochemical analyses further contribute to this understanding, offering insights into the oxidation mechanisms and the influence of various structural components on the electrochemical behavior of quinoline derivatives (Srinivasu et al., 1999).
Antimicrobial and Antifungal Applications
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has demonstrated significant antimicrobial and antifungal activities against pathogens affecting tomato plants, highlighting the potential agricultural applications of this compound (Vinaya et al., 2009). This illustrates the broad scope of applications beyond human medicine, extending to plant protection and food security.
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related sulfone compounds provide a basis for understanding the chemical behavior and potential modifications to enhance the compound's activity or stability. For instance, the detailed structural investigation of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol underscores the importance of molecular conformation in determining reactivity and interaction with biological targets (Girish et al., 2008).
Properties
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-2-3-11-28-16-23(32(30,31)18-9-7-17(25)8-10-18)24(29)19-14-20(26)22(15-21(19)28)27-12-5-4-6-13-27/h7-10,14-16H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPDJOYOCQWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.